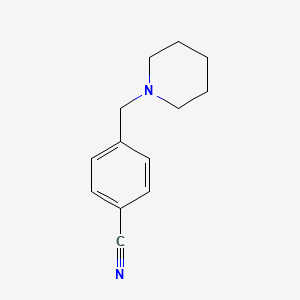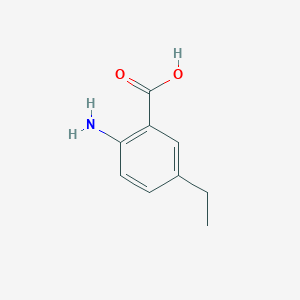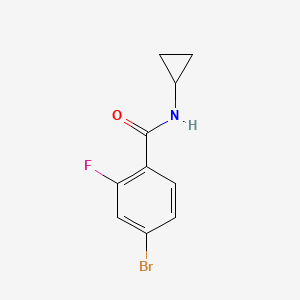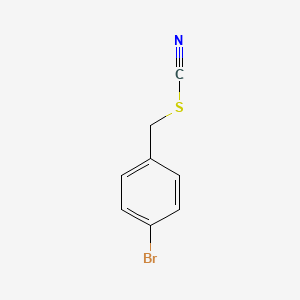
4-ブロモベンジルチオシアネート
概要
説明
4-Bromobenzyl thiocyanate is an organic compound with the molecular formula C8H6BrNS It is a derivative of benzyl thiocyanate where a bromine atom is substituted at the para position of the benzyl group
科学的研究の応用
4-Bromobenzyl thiocyanate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
4-Bromobenzyl thiocyanate is a derivative of thiocyanate, a common component in natural products, synthetic drugs, and bioactive molecules . Many thiocyanate derivatives exhibit excellent antibacterial, antiparasitic, and anticancer activities . .
Mode of Action
It’s known that thiocyanation can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction , which can quickly introduce SCN groups at the target sites to construct thiocyanates .
Biochemical Pathways
For instance, a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond .
Pharmacokinetics
For example, cyanide toxicokinetics research shows that thiocyanate concentrations rise more slowly as cyanide is enzymatically converted to SCN− .
Result of Action
Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities , suggesting that 4-Bromobenzyl thiocyanate may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromobenzyl thiocyanate can be synthesized through the reaction of 4-bromobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of 4-bromobenzyl thiocyanate may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of non-toxic cyanating agents and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions: 4-Bromobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles such as amines or alcohols.
Electrophilic Substitution: The bromine atom can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium hydroxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperature conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of benzyl derivatives with different functional groups.
Electrophilic Substitution: Formation of brominated aromatic compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols.
類似化合物との比較
Benzyl Thiocyanate: Lacks the bromine substitution, making it less reactive in electrophilic aromatic substitution reactions.
4-Chlorobenzyl Thiocyanate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluorobenzyl Thiocyanate: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromobenzyl thiocyanate is unique due to the presence of both the bromine atom and the thiocyanate group, which confer distinct reactivity and potential applications. The bromine atom enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, while the thiocyanate group provides versatility in nucleophilic substitution and other reactions.
特性
IUPAC Name |
(4-bromophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITPFECHCVOXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300466 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-89-8 | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2740-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Bromophenyl)methyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501300466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


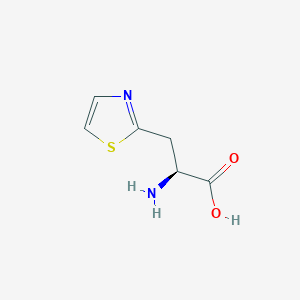
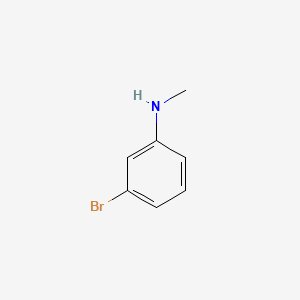
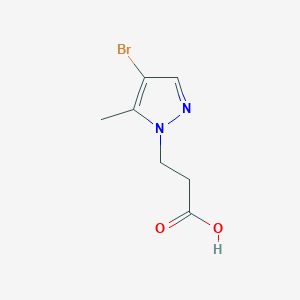
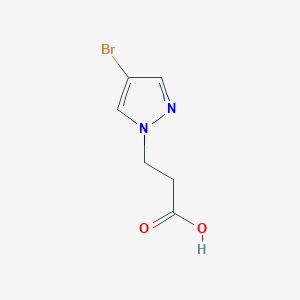
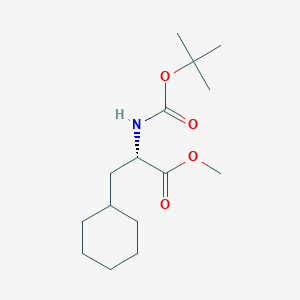
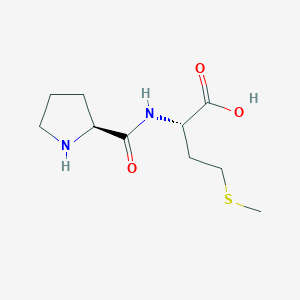
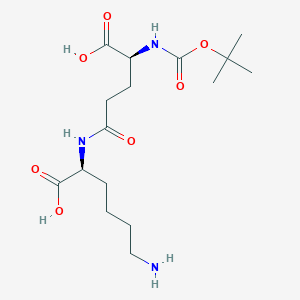
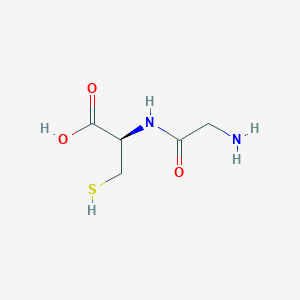
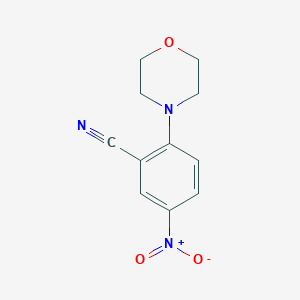
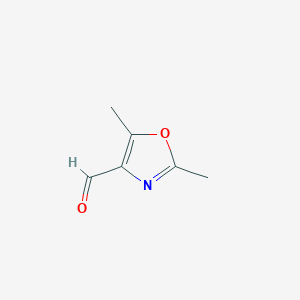
![Tert-butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1277792.png)
